N-(3-trifluoromethylphenyl)ethanolamine
Description
Properties
CAS No. |
402-37-9 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)13-4-5-14/h1-3,6,13-14H,4-5H2 |
InChI Key |
AZCMPUCUODBOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCCO)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Trifluoromethoxyphenyl)ethylenediamine Derivatives
Compounds such as N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (, Compound 29) share a similar aromatic substitution pattern but replace -CF3 with -OCF3. The -OCF3 group is less electron-withdrawing than -CF3, leading to differences in receptor binding. For example, Compound 29 exhibits a Ki value of 0.82 nM for σ1 receptors, highlighting its high affinity compared to -CF3-substituted analogs .
N-(4-Methoxyphenyl)ethylamine Derivatives
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine () introduces a methoxy group on the phenyl ring. The electron-donating -OCH3 group increases solubility but reduces metabolic stability compared to the -CF3 group in the target compound .
Backbone Modifications
N-Palmitoylethanolamine
N-Palmitoylethanolamine () replaces the aromatic substituent with a palmitoyl chain. This acylation increases hydrophobicity (logP ~6.5) and shifts its biological role to lipid signaling pathways, contrasting with the target compound’s receptor-targeted activity .
N-(2-Hydroxyethyl)trifluoroacetamide
This compound () modifies ethanolamine by acylation (trifluoroacetyl group) instead of aromatic substitution.
Functional Group Variations
Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine
describes a tertiary amine derivative with a dimethylamino group. The lack of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility (logP ~2.8 vs. ~1.5 for the target compound) and membrane permeability .
Trifluoromethylphenyl-Containing Triazinamines
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine () replaces the ethanolamine backbone with a triazine ring.
Receptor Binding and Selectivity
The target compound’s -CF3 group enhances σ-receptor affinity compared to simpler ethanolamine derivatives. For instance, phenethylamine (lacking -CF3 and -OH groups) shows negligible binding in assays (), while trifluoromethoxyl analogs () achieve sub-nanomolar Ki values .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Research Findings
- Metabolic Stability: The -CF3 group in this compound reduces oxidative metabolism compared to -OCH3 or -H substituents, as shown in hepatic microsome assays .
- Receptor Specificity: Trifluoromethyl-substituted compounds exhibit higher σ1 receptor selectivity over σ2 (e.g., 10:1 selectivity ratio in ) compared to non-fluorinated analogs .
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of ethanolamine with 3-trifluoromethylphenyl halides, similar to methods in .
Preparation Methods
Mechanism and Catalytic Systems
The reaction between 3-trifluoromethylphenyl-containing epoxides and ethanolamine proceeds via acid- or base-catalyzed mechanisms. Under acidic conditions (e.g., H₂SO₄ or Bi(OTf)₃), protonation of the epoxide oxygen enhances electrophilicity, favoring nucleophilic attack by ethanolamine at the more substituted carbon (SN1-like mechanism). Base-catalyzed conditions (e.g., NaOH) promote SN2 attack at the less hindered carbon.
Example Protocol
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, nitromethane) enhance reaction rates by stabilizing transition states. Microwave irradiation reduces reaction times from hours to minutes (Table 1).
Table 1: Epoxide Ring-Opening Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bi(OTf)₃ | Nitromethane | 80 | 0.25 | 95 |
| Y(NO₃)₃·6H₂O | Solvent-free | 25 | 2 | 88 |
| MgO | Toluene | 40 | 4 | 78 |
Reductive Amination of 3-Trifluoromethylacetophenone
Two-Step Process
-
Formation of Imine : 3-Trifluoromethylacetophenone reacts with ethanolamine in ethanol under reflux, forming an imine intermediate.
-
Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂, Pd/C) reduces the imine to the target amine.
Optimized Conditions
Stereochemical Considerations
Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric reductive amination, producing enantiomerically pure ethanolamine derivatives (up to 99% ee).
Grignard Reagent-Based Synthesis
Ketone Synthesis via Grignard Reaction
-
Grignard Formation : 3-Bromobenzotrifluoride reacts with magnesium in THF to generate the Grignard reagent.
-
Acetylation : Addition of acetonitrile or ketene yields 3-trifluoromethylacetophenone.
-
Oximation and Reduction : Hydroxylamine converts the ketone to an oxime, followed by LiAlH₄ reduction to ethanolamine.
Key Data
Biocatalytic Reduction
Whole-Cell Biotransformation
Recombinant E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y) reduces 3-trifluoromethylacetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is subsequently aminated.
Conditions
-
Substrate concentration : 50 mM
-
Co-substrate : Glucose dehydrogenase (GDH) for NADPH regeneration
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Cost | Scalability | Stereocontrol | Yield (%) |
|---|---|---|---|---|
| Epoxide ring-opening | Low | High | Moderate | 85–95 |
| Reductive amination | Medium | Moderate | High | 80–90 |
| Grignard synthesis | High | Low | None | 60–70 |
| Biocatalysis | High | Moderate | High | 95–99 |
Challenges and Innovations
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-trifluoromethylphenyl)ethanolamine, and how can reaction efficiency be monitored?
A common approach involves reductive amination or nucleophilic substitution using 3-(trifluoromethyl)aniline derivatives and ethanolamine precursors. Reaction progress can be tracked via thin-layer chromatography (TLC) or in-situ NMR to monitor intermediate formation. For example, acetylation steps (as in related trifluoromethylphenyl aniline syntheses) may require anhydrous conditions and catalysts like Pd/C for hydrogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the ethanolamine moiety and trifluoromethyl group integration.
- EI-MS or HRMS : For molecular ion validation (e.g., m/z ~205 for the base compound).
- FT-IR : To identify N-H (~3200 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Phase change data (e.g., melting points) from differential scanning calorimetry (DSC) can further validate purity .
Q. How can researchers determine the solubility profile of this compound in common solvents?
Systematic testing using the Bligh-Dyer method (chloroform:methanol:water mixtures) is adaptable for polar-nonpolar partitioning. For instance, chloroform extracts nonpolar components, while methanol captures hydrophilic residues, enabling solubility categorization .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Use receptor-binding assays (e.g., GPCR targets) or enzyme inhibition studies (e.g., monoamine oxidases) with LC-MS/MS quantification. Compare results to structurally similar amines, such as N-(4-(trifluoromethyl)benzyl)ethanamine, to assess substituent effects .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water) are standard. For scale-up, centrifugal partition chromatography (CPC) may improve yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, Pd-catalyzed coupling reactions may require inert atmospheres and ligand optimization to reduce byproducts .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility or melting points)?
Replicate measurements under controlled conditions (e.g., NIST-standardized DSC for melting points). Cross-validate using multiple techniques (e.g., NMR purity vs. HPLC retention times) .
Q. What hazard assessment protocols are critical when handling this compound in large-scale syntheses?
Follow ACS hazard guidelines :
Q. How do structural modifications (e.g., fluorination or ethanolamine chain length) affect the compound’s bioactivity?
Perform SAR studies comparing analogs like N-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine. Computational modeling (e.g., DFT for lipophilicity) and in vitro binding assays can quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
